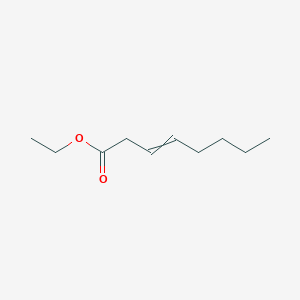
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol, also known as MPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has also been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, the limitations of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol include its low solubility in water, which may limit its bioavailability and efficacy. Moreover, the toxicity and safety profile of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol have not been fully evaluated, which may limit its clinical applications.
Direcciones Futuras
The potential therapeutic applications of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol are vast, and future research should focus on elucidating its mechanism of action and identifying its molecular targets. Moreover, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol. Furthermore, the evaluation of the toxicity and safety profile of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is essential for its clinical development.
Métodos De Síntesis
The synthesis of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol can be achieved through various methods, including the reaction of 5-mercapto-1,3,4-oxadiazole-2-thiol with 1-methylpiperidine-4-carboxaldehyde in the presence of a suitable catalyst. The resulting product can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in the development of various diseases, and 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol |
|---|---|
Fórmula molecular |
C8H13N3OS |
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
5-(1-methylpiperidin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H13N3OS/c1-11-4-2-6(3-5-11)7-9-10-8(13)12-7/h6H,2-5H2,1H3,(H,10,13) |
Clave InChI |
DXKVSQPYUWEQNJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2=NNC(=S)O2 |
SMILES canónico |
CN1CCC(CC1)C2=NNC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)





![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)